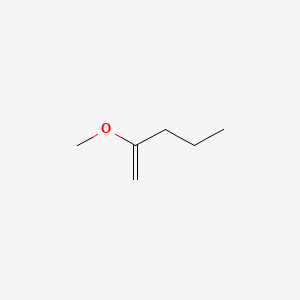

2-Methoxy-1-pentene

Descripción

Contextualization within the Enol Ether Class of Organic Compounds

Enol ethers are a class of organic compounds characterized by an alkene double bond with an alkoxy substituent attached to one of the carbon atoms of the double bond. numberanalytics.comwikipedia.org The general structure can be represented as R₂C=CR-OR. numberanalytics.com This structural feature makes them electron-rich alkenes, a property conferred by the electron-donating nature of the oxygen atom through pi-bonding, which creates a resonance structure with an oxonium ion. wikipedia.orgnih.gov This electronic characteristic places their reactivity between that of simple alkenes and the even more electron-rich enamines. nih.gov

2-Methoxy-1-pentene, with the chemical formula C₆H₁₂O, is a classic example of an enol ether. libretexts.org It features a five-carbon pentene chain with a double bond at the first carbon position and a methoxy (B1213986) group (-OCH₃) at the second carbon. libretexts.org This structure makes it a reactive and versatile intermediate in a variety of chemical transformations. libretexts.org

Historical Trajectories and Milestones in Enol Ether Research

The study of enol ethers dates back over a century. One of the earliest significant discoveries involving this functional group was the Claisen rearrangement, first reported by Ludwig Claisen in 1912. numberanalytics.comnumberanalytics.com This numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds became a powerful tool for carbon-carbon bond formation. numberanalytics.comnumberanalytics.com

The development of the Wittig reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, provided a robust method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org A variation of this reaction using methoxymethylene ylides leads to the formation of vinyl ethers, which can then be hydrolyzed to aldehydes. harvard.edu

More recent advancements in the synthesis of enol ethers include the use of organometallic catalysis. For instance, the Takai reaction utilizes a reagent prepared from a 1,1-dibromoalkane, zinc, TiCl₄, and TMEDA for the stereoselective synthesis of (Z)-enol ethers from esters. soton.ac.uk Furthermore, ruthenium hydride catalysts have been employed for the catalytic synthesis of silyl (B83357) enol ethers from ketones and vinylsilanes. acs.org These developments have significantly expanded the synthetic utility and accessibility of enol ethers.

Structural Features and Electronic Characteristics of this compound

This compound is a colorless liquid with a molecular weight of 100.16 g/mol . libretexts.orgnih.gov Its structure is defined by a terminal double bond between C1 and C2 of a pentyl chain, with a methoxy group attached to C2.

The key to its reactivity lies in its electronic characteristics. The oxygen atom of the methoxy group donates electron density to the double bond through resonance, making the terminal carbon (C1) nucleophilic. wikipedia.orgnih.gov This increased electron density makes the double bond more susceptible to attack by electrophiles compared to simple, unactivated alkenes. numberanalytics.comwikipedia.org The hydrolysis of enol ethers under acidic conditions is a classic example of this enhanced reactivity, where the rate-limiting step is the protonation of the carbon-carbon double bond to form a discrete oxacarbenium ion intermediate. nih.govacs.org

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | nih.gov |

| Molecular Weight | 100.16 g/mol | nih.gov |

| XLogP3-AA | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 100.088815002 Da | nih.gov |

Overview of Research Domains Pertaining to this compound

The unique reactivity of this compound makes it a valuable intermediate in several areas of chemical research and industry.

One significant application is in the synthesis of more complex molecules. For instance, it has been used in the preparation of functionalized organolithium compounds, which are subsequently used in the stereoselective synthesis of δ- and ε-amino ketone derivatives. researchgate.netmdpi.com These amino ketones are, in turn, important precursors for nitrogen-containing molecules, including some natural alkaloids. researchgate.net

In the field of polymer chemistry, enol ethers, including those with structures similar to this compound, can serve as monomers in polymerization reactions. ontosight.aigoogle.com The electron-rich double bond can undergo various types of polymerization, leading to polymers with potentially unique properties and applications in materials science. ontosight.ai For example, a related compound, 2,4-diphenyl-4-methyl-1-pentene, is used as an irreversible addition-fragmentation chain transfer agent in emulsion copolymerization. mdpi.com

Furthermore, ethers like 2-methoxy-2,4,4-trimethylpentane, which can be synthesized from a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) with methanol (B129727), are considered promising gasoline components due to their high octane (B31449) value and low solubility in water. researchgate.net This highlights the potential role of such methoxy-alkene compounds in the fuel industry. The versatility of this compound also extends to its potential use as an intermediate in the production of pharmaceuticals and agrochemicals. libretexts.org

Structure

3D Structure

Propiedades

Número CAS |

53119-70-3 |

|---|---|

Fórmula molecular |

C6H12O |

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

2-methoxypent-1-ene |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2)7-3/h2,4-5H2,1,3H3 |

Clave InChI |

HOBMRFOADKWGMD-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=C)OC |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methoxy 1 Pentene

Direct Synthesis Approaches to 2-Methoxy-1-pentene

Direct synthetic routes to this compound typically involve the formation of the enol ether moiety in a single key step from readily available starting materials. These methods include acid-catalyzed etherification and the addition of methanol (B129727) to unsaturated hydrocarbons.

Acid-Catalyzed Etherification Routes

Acid-catalyzed reactions provide a straightforward avenue for the synthesis of this compound. A common strategy involves the treatment of pentanal dimethyl acetal (B89532) with an acid catalyst to eliminate one equivalent of methanol, thereby forming the desired enol ether.

The reaction proceeds via protonation of one of the methoxy (B1213986) groups by the acid catalyst, which transforms it into a good leaving group (methanol). Subsequent elimination, often facilitated by heat, results in the formation of the carbon-carbon double bond of this compound. The choice of acid catalyst and reaction conditions is crucial to favor the elimination reaction over the reverse acetal formation. While a variety of Brønsted and Lewis acids can be employed, careful control of temperature and removal of the methanol byproduct can drive the equilibrium towards the desired enol ether.

| Precursor | Catalyst | Reaction Conditions | Product | Yield |

| Pentanal dimethyl acetal | Acid Catalyst (e.g., p-TsOH) | Heat, Removal of Methanol | This compound | Moderate to High |

Table 1: Representative Acid-Catalyzed Etherification for this compound Synthesis.

Reaction Pathways Involving Unsaturated Hydrocarbons and Methanol

The direct addition of methanol across the triple or double bonds of unsaturated hydrocarbons presents another viable route to this compound. These reactions are typically mediated by metal catalysts.

For instance, the mercury(II)-catalyzed addition of methanol to 1-pentyne (B49018) follows Markovnikov's rule, where the methoxy group adds to the more substituted carbon of the alkyne. The reaction is initiated by the electrophilic attack of the mercuric ion on the alkyne, forming a vinylmercuric intermediate. Nucleophilic attack by methanol, followed by protonolysis of the carbon-mercury bond, yields this compound.

| Unsaturated Hydrocarbon | Catalyst | Reagent | Product | Regioselectivity |

| 1-Pentyne | HgSO₄/H₂SO₄ | Methanol | This compound | Markovnikov |

Table 2: Metal-Catalyzed Addition of Methanol to Unsaturated Hydrocarbons.

Indirect Synthetic Strategies Involving Derivatives

Indirect methods for the synthesis of this compound often involve the preparation of a functionalized precursor that is subsequently converted to the target molecule. These strategies can offer greater control over the stereochemistry of the final product.

Stereoselective Synthesis from Halogenated Methoxy-Pentene Derivatives

A key indirect approach involves the stereoselective synthesis of this compound from halogenated methoxy-pentene precursors. This method allows for the preparation of specific geometric isomers of the target compound.

Functionalized organolithium intermediates play a crucial role in the stereoselective synthesis of vinyl ethers. The generation of a vinyllithium (B1195746) reagent from a halogenated methoxy-pentene, followed by quenching with a proton source, can provide stereochemical control. The stereoselectivity of such reactions is often dependent on the configuration of the starting vinyl halide and the reaction conditions, including the choice of solvent and temperature. The mechanism of these reactions can involve retention or inversion of configuration at the lithium-bearing carbon, allowing for the synthesis of either the (E) or (Z) isomer of this compound.

| Halogenated Precursor | Organolithium Reagent | Quenching Agent | Product | Stereoselectivity |

| (E/Z)-1-Iodo-2-methoxypentene | n-Butyllithium | Methanol | (E/Z)-2-Methoxy-1-pentene | Dependent on starting isomer and conditions |

Table 3: Stereoselective Synthesis via Functionalized Organolithium Intermediates.

The synthesis of the necessary halogenated methoxy-pentene precursors can be achieved from chloroalkynes. For example, 5-chloro-1-pentyne (B126576) can be used as a starting material. cymitquimica.comsigmaaldrich.com The addition of methanol to 5-chloro-1-pentyne, potentially under metal catalysis, would yield a 5-chloro-2-methoxy-1-pentene derivative. This intermediate can then be utilized in subsequent steps, such as the formation of a functionalized organolithium reagent, to ultimately produce this compound. This multi-step approach allows for the introduction of functionality that can be exploited in the final bond-forming and stereochemistry-defining steps.

Pyrolytic Generation from Methoxyacetals

The pyrolytic elimination of an alcohol from an acetal or ketal represents a potential, albeit less commonly documented, method for the synthesis of enol ethers. In the case of this compound, the logical precursor for such a reaction would be 2,2-dimethoxypentane (B12843018). The thermal decomposition of this methoxyacetal would proceed through the elimination of one molecule of methanol to yield the desired enol ether.

While specific literature detailing the pyrolytic generation of this compound from 2,2-dimethoxypentane is scarce, the general principles of thermal decomposition of related compounds suggest a plausible reaction pathway. The pyrolysis of an α-hydroxy ketal has been shown to yield a vinyl ether through the loss of an alcohol molecule, indicating the feasibility of such transformations under thermal conditions. acs.org The reaction likely proceeds through a concerted or stepwise elimination mechanism, potentially facilitated by a heated surface or the presence of a catalyst.

It has been noted that methyl enol ethers can form as artifacts from the corresponding dimethyl acetals during capillary gas chromatography, which involves high temperatures at the injection port. researchgate.net This observation supports the hypothesis that thermal stress can induce the elimination of methanol from a methoxyacetal to form an enol ether. The general decomposition of aliphatic acetals can also be acid-catalyzed, suggesting that the presence of acidic sites on a solid support during pyrolysis could facilitate the reaction. acs.orgwhiterose.ac.uk

A proposed pyrolytic synthesis of this compound from 2,2-dimethoxypentane is depicted below:

Reaction Scheme:

The efficiency and selectivity of this reaction would likely be influenced by several factors, including temperature, pressure, and the presence of any catalytic surfaces. Without specific experimental data, the optimal conditions for this transformation remain theoretical.

Exploration of Novel Synthetic Pathways

The pursuit of more efficient, selective, and sustainable methods for the synthesis of enol ethers like this compound has led to the exploration of novel catalytic and green chemistry approaches.

Transition metal catalysis offers powerful tools for the synthesis of enol ethers, with palladium and ruthenium complexes being particularly prominent. These catalytic systems often operate under mild conditions and can exhibit high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely used for a variety of C-C and C-O bond-forming reactions. The synthesis of enol ethers can be achieved through several palladium-catalyzed methods, including the oxidation of silyl (B83357) enol ethers (Saegusa-Ito oxidation) or the direct alkenylation of ketone enolates. organic-chemistry.orgresearchgate.netacs.org A general mechanistic cycle for the palladium-catalyzed synthesis of an enol ether from a ketone might involve the following key steps:

Enolate Formation: A base abstracts an α-proton from the ketone (e.g., pentan-2-one) to form an enolate.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a suitable coupling partner, such as a vinyl or aryl halide, to form a Pd(II) species.

Transmetalation/Coordination: The enolate coordinates to the Pd(II) complex.

Reductive Elimination: The enol ether is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium center is crucial for the efficiency and selectivity of the catalytic cycle, influencing factors such as the rate of oxidative addition and reductive elimination. organic-chemistry.org

Ruthenium-Catalyzed Synthesis:

Ruthenium complexes are particularly effective for the isomerization of allyl ethers to the corresponding enol ethers. researchgate.netresearchgate.net This approach provides an alternative route to enol ethers from readily available starting materials. The mechanism of ruthenium-catalyzed isomerization is believed to proceed through a metal-hydride addition-elimination pathway:

Hydride Formation: An active ruthenium hydride species is generated from the precatalyst.

Hydrometallation: The ruthenium hydride adds across the double bond of the allyl ether.

β-Hydride Elimination: A subsequent β-hydride elimination from the resulting ruthenium-alkyl intermediate forms the thermodynamically more stable enol ether and regenerates the ruthenium hydride catalyst.

Deuterium labeling studies have provided evidence for this hydride mechanism, which involves the intermolecular exchange of hydrogen. researchgate.net

The following table summarizes key features of these catalytic systems:

| Catalyst System | Precursors/Reactants | Key Mechanistic Steps | Advantages |

| Palladium | Ketones, Vinyl/Aryl Halides | Oxidative Addition, Transmetalation, Reductive Elimination | Mild reaction conditions, broad substrate scope. |

| Ruthenium | Allyl Ethers | Hydrometallation, β-Hydride Elimination | High efficiency for isomerization, atom economy. |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of enol ether synthesis, this involves the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.

Solid Acid Catalysts:

The use of solid acid catalysts, such as zeolites, clays, or sulfonic acid-functionalized mesoporous silicas, offers a green alternative to traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. scispace.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing waste generation. For the synthesis of enol ethers from acetals, a solid acid catalyst could facilitate the elimination of alcohol under milder conditions than pyrolysis. whiterose.ac.uk The acidic sites on the catalyst surface would protonate one of the alkoxy groups, making it a better leaving group and promoting the formation of the enol ether.

Ionic Liquids:

Ionic liquids are salts with low melting points that can be used as solvents and catalysts in a variety of chemical reactions. researchgate.net Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic compounds. In the context of enol ether synthesis, ionic liquids can act as both the solvent and a catalyst for elimination reactions. researchgate.net Certain acidic ionic liquids could promote the dehydration of alcohols or the dealkoxylation of acetals to form alkenes and enol ethers, respectively. The non-volatile nature of ionic liquids also simplifies product separation and catalyst recycling.

Biocatalytic Approaches:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. acs.org While the direct biocatalytic synthesis of simple enol ethers like this compound is not yet a well-established field, the broader applications of enzymes in organic synthesis suggest future possibilities. For instance, engineered enzymes could potentially be developed to catalyze the elimination of methanol from 2,2-dimethoxypentane. Biocatalytic methods for the synthesis of more complex ether lipids have been reported, demonstrating the potential of enzymes for ether bond formation. chemrxiv.org The integration of biocatalysis with other synthetic methods, such as photochemistry, is also an emerging area with promise for developing novel and sustainable synthetic routes. nih.gov

The table below highlights some green chemistry approaches applicable to enol ether synthesis:

| Green Chemistry Approach | Key Principles | Potential Application to this compound Synthesis |

| Solid Acid Catalysis | Heterogeneous catalysis, catalyst recyclability, waste reduction. | Catalytic elimination of methanol from 2,2-dimethoxypentane. |

| Ionic Liquids | Use of non-volatile solvents, potential for catalyst recycling. | As a medium and/or catalyst for the formation of the enol ether. |

| Biocatalysis | Use of enzymes, mild reaction conditions, high selectivity. | Future development of enzymes for the specific synthesis of this compound. |

Catalytic Transformations Involving 2 Methoxy 1 Pentene

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in orchestrating a wide array of chemical transformations, and the enol ether moiety of 2-Methoxy-1-pentene is a versatile substrate for such catalysis.

Gold-Catalyzed Alkylation of Silyl (B83357) Enol Ethers

A novel method for the alkylation of silyl enol ethers utilizes a gold catalyst with ortho-alkynylbenzoic acid esters serving as the alkylating agents. beilstein-journals.orgnih.gov This reaction is significant because, unlike typical alkylations of silyl enol ethers that yield α-alkylated ketones, this process results in the formation of α-alkylated silyl enol ethers. beilstein-journals.org The reaction is believed to proceed through the gold-catalyzed in situ formation of a leaving group, followed by a nucleophilic attack from the silyl enol ether. beilstein-journals.orgnih.gov

The proposed mechanism involves the gold catalyst activating the alkynyl part of the ester, which facilitates an intramolecular nucleophilic attack by the carbonyl oxygen. beilstein-journals.org This creates a cationic intermediate with a highly effective leaving group. The silyl enol ether then attacks the alkyl group, leading to the alkylated product. A unique feature of this reaction is that the generated leaving group can act as a base, abstracting a proton to regenerate the silyl enol ether structure. beilstein-journals.org

While specific examples using this compound are not detailed, the general applicability of this method to various silyl enol ethers suggests its potential utility for this substrate. beilstein-journals.org The reaction conditions and yields for representative silyl enol ethers are summarized below.

Table 1: Gold-Catalyzed Alkylation of Various Silyl Enol Ethers

| Entry | Silyl Enol Ether | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-(Trimethylsilyloxy)cyclohexene | Benzyl 2-ethynylbenzoate | Ph₃PAuCl/AgClO₄ (5 mol%) | 1,2-Dichloroethane | 80 | 2 | 35 |

| 2 | 1-(Trimethylsilyloxy)cyclopentene | Benzyl 2-ethynylbenzoate | Ph₃PAuCl/AgClO₄ (5 mol%) | 1,2-Dichloroethane | 80 | 2 | 55 |

| 3 | 1-Phenyl-1-(trimethylsilyloxy)ethene | Benzyl 2-ethynylbenzoate | Ph₃PAuCl/AgClO₄ (5 mol%) | 1,2-Dichloroethane | 80 | 2 | 65 |

Data sourced from studies on analogous silyl enol ether systems. beilstein-journals.org

Iron-Catalyzed Dicarbofunctionalization of Enol Silyl Ethers

Iron catalysis has enabled the dicarbofunctionalization of enol silyl ethers, expanding their synthetic utility beyond traditional monofunctionalization. rsc.orgnih.gov This one-step method allows for the formation of two new carbon-carbon bonds under mild conditions by coupling fluoroalkyl halides, silyl enol ethers, and (hetero)aryl Grignard reagents. researchgate.net

The reaction is proposed to initiate with the iron catalyst facilitating a halogen-atom abstraction from the alkyl halide to form an electrophilic radical. This radical then undergoes a Giese addition to the electron-rich enol silyl ether, such as this compound, creating an α-silyloxy radical. This radical intermediate can then recombine with an organoiron species, formed from the Grignard reagent, to achieve the dicarbofunctionalized product. researchgate.net This bisphosphine-iron catalyzed approach is noted for its rapid reaction times and broad functional group tolerance. researchgate.net

Ruthenium-Catalyzed C-H Activation and Carbocyclization in Alkene Systems

Furthermore, ruthenium complexes have been shown to catalyze the cyclization of 2-alkyl-1-ethynylbenzenes to form indene (B144670) derivatives, a process that involves a 1,5-hydrogen shift of a ruthenium-vinylidene intermediate. researchgate.net These examples of ruthenium's catalytic activity in forming cyclic structures from unsaturated precursors suggest the potential for developing similar carbocyclization strategies for enol ethers like this compound, possibly through pathways involving C-H activation of the alkyl chain and subsequent cyclization onto the enol ether double bond.

Rare-Earth Metal Catalysis in Alkene Hydrogenation

Rare-earth metal complexes have emerged as effective catalysts for the hydrogenation of terminal alkenes. Given the structural similarity, these findings are relevant to the hydrogenation of this compound.

In the context of alkene hydrogenation catalyzed by rare-earth metal phosphinophosphinidene complexes, mechanistic studies, including isotopic labeling and density functional theory (DFT) calculations, have indicated that the reaction proceeds via a 1,2-addition/elimination mechanism rather than the more traditional sigma-bond metathesis pathway.

The catalytic cycle is thought to involve the 1,2-addition of H₂ across the metal-phosphorus double bond of the catalyst. This is followed by an anti-Markovnikov insertion of the alkene into the resulting metal-hydride bond. The final step is the elimination of the alkane product, regenerating the active catalyst. This pathway is favored over sigma-bond metathesis, where the reaction would proceed through a four-membered transition state involving the metal-hydride bond and the alkene C=C bond.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis offer alternative, often milder, methods for initiating chemical transformations, and the electron-rich nature of enol ethers makes them suitable substrates for these techniques.

Photocatalytic Reactions

Photocatalysis has been successfully applied to the oxidative coupling of silyl enol ethers to form 1,4-diones. nih.govresearchgate.netacs.orgnih.govacs.org These reactions can be performed using photocatalysts like [Ru(bpz)₃][PF₆]₂ under visible light irradiation. nih.gov The process is believed to involve a one-electron oxidation of the enol ether to a radical cation, which then undergoes further reaction. nih.govacs.org Both symmetrical and unsymmetrical 1,4-diketones can be synthesized, and the method has been shown to be effective for the creation of quaternary carbon centers. nih.govacs.org

Table 2: Comparison of Electrochemical and Photocatalytic Oxidative Dimerization of a Silyl Bis-enol Ether

| Entry | Substrate | Method | Yield (%) |

|---|---|---|---|

| 1 | Diisopropylsilyl bis-enol ether of cyclohexanone | Electrochemical (Anodic Oxidation) | 57 |

| 2 | Diisopropylsilyl bis-enol ether of cyclohexanone | Photocatalytic ([Ru(bpz)₃][PF₆]₂) | 67 |

Data sourced from a study on a representative silyl bis-enol ether. nih.gov

Electrocatalytic Approaches

Electrocatalysis provides another avenue for the transformation of enol ethers. Studies have demonstrated the electrocatalytic reduction of enols to their corresponding alkenes and alkanes on copper electrodes. researchgate.netacademindex.comchemrxiv.org This process is relevant to this compound as it involves the transformation of the enol functional group. The reaction mechanism is suggested to involve an electron transfer step to the adsorbed enol as the rate-determining step. researchgate.netchemrxiv.org

Additionally, electrocatalytic radical cation Diels-Alder reactions have been developed using enol ethers as dienophiles. researchgate.net Single-electron oxidation of the enol ether generates a radical cation which can then participate in a [4+2] cycloaddition reaction. researchgate.net This methodology highlights the potential of this compound to act as a dienophile in electrochemically-mediated cycloadditions.

Photoredox Catalysis for Olefin Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for the generation of radical intermediates. nih.govresearchgate.net In the context of vinyl ethers like this compound, this approach allows for a range of functionalization reactions at the olefinic bond. The core principle involves a photosensitizer that, upon light absorption, can engage in single-electron transfer (SET) with a suitable substrate to generate a radical ion.

In a typical scenario involving an electron-rich olefin such as this compound, the photocatalyst in its excited state can oxidize the vinyl ether to form a radical cation. This reactive intermediate can then participate in various transformations, including hydroalkylation and cyclization reactions. nih.govrsc.org For instance, the addition of a carbon-centered radical, generated from a suitable precursor via a parallel photoredox cycle, to the double bond of this compound would proceed via an anti-Markovnikov pathway, leading to the formation of a new carbon-carbon bond at the terminal carbon. rsc.org

The general mechanism for a photoredox-catalyzed hydroalkylation of this compound can be conceptualized as follows:

Excitation of the photocatalyst (PC) with visible light.

Generation of a radical (R•) from a precursor via SET with the excited photocatalyst.

Addition of the radical (R•) to the terminal carbon of this compound, forming a stabilized α-oxy radical intermediate.

This intermediate is then reduced and protonated to yield the final hydroalkylated product.

Intramolecular variants of this reaction are also prevalent, where a tethered radical precursor can cyclize onto the vinyl ether moiety, providing access to cyclic ether structures. nih.gov The regio- and stereoselectivity of these reactions are often influenced by the nature of the radical, the substrate, and the reaction conditions.

Table 1: Representative Photoredox-Catalyzed Olefin Functionalization Reactions Applicable to this compound

| Reaction Type | Radical Precursor Example | Product Type | Potential Product from this compound |

| Hydroalkylation | Carboxylic Acid Derivative | α-Alkylated Ether | 2-Methoxy-1-alkylpentane |

| Cyclization | β-Ketoester with Alkene Tether | Functionalized Cyclopentanone | Spirocyclic ether derivative |

| Hydroarylation | Aryl Diazonium Salt | α-Arylated Ether | 2-Methoxy-1-arylpentane |

Metal-Free and Electrocatalytic Methodologies

Driven by the principles of green and sustainable chemistry, metal-free and electrocatalytic methods have gained prominence for C-H functionalization and other organic transformations. rsc.orgresearchgate.net These approaches avoid the use of potentially toxic and expensive transition metals.

Metal-free C-H functionalization often relies on the use of strong oxidants or photoredox catalysis with organic dyes to generate radical intermediates from C-H bonds. urfu.ruresearchgate.net For this compound, potential sites for C-H functionalization include the allylic position (C3) or the methoxy (B1213986) group. The activation of these C-H bonds could lead to the introduction of new functional groups, expanding the synthetic utility of this vinyl ether.

Electrocatalysis offers an alternative strategy, where an applied electrical potential drives the redox reactions. researchgate.net This method allows for precise control over the reaction's oxidative or reductive power. For instance, the anodic oxidation of this compound could generate a radical cation, similar to the initiation step in some photoredox cycles, which could then be trapped by a nucleophile. Conversely, cathodic reduction could be employed for hydrogenation reactions in the presence of a suitable proton source. Metal-free hydrogenation, sometimes facilitated by frustrated Lewis pairs, represents another avenue for the saturation of the double bond in this compound under mild conditions. chem-station.com

Table 2: Potential Metal-Free and Electrocatalytic Transformations of this compound

| Methodology | Transformation | Reagents/Conditions | Potential Product |

| Electrocatalysis (Anodic) | Alkoxylation | Alcohol, Supporting Electrolyte | 1,2-Dialkoxypentane |

| Electrocatalysis (Cathodic) | Hydrogenation | Proton Source, Supporting Electrolyte | 2-Methoxypentane |

| Metal-Free C-H Functionalization | Allylic Oxidation | Oxidant (e.g., persulfate) | 2-Methoxy-1-penten-3-ol |

Mechanistic Probes in Heterogeneous Photocatalysis on Metal Oxides

The photocatalytic degradation of volatile organic compounds (VOCs) on semiconductor metal oxides like titanium dioxide (TiO₂) is a well-studied process with significant environmental applications. While specific studies on this compound are not abundant, the general mechanisms of VOC photodegradation can be applied.

The process is initiated by the absorption of photons with energy exceeding the bandgap of the metal oxide, generating electron-hole pairs. The photogenerated holes are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water and hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). These radicals are primary oxidants responsible for the degradation of a wide range of organic pollutants.

The kinetics of such heterogeneous photocatalytic reactions are often described by the Langmuir-Hinshelwood (L-H) model. This model assumes that the reaction takes place on the surface of the catalyst and that the reaction rate is proportional to the fraction of the surface covered by the substrate. The L-H equation is given by:

Rate = (k * K * C) / (1 + K * C)

where 'k' is the intrinsic reaction rate constant, 'K' is the adsorption equilibrium constant, and 'C' is the concentration of the reactant. At low concentrations, the reaction approximates first-order kinetics, while at high concentrations, it becomes zero-order as the catalyst surface becomes saturated.

Mechanistic investigations often employ techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) to identify surface-adsorbed intermediates and mass spectrometry to analyze the gas-phase products. For this compound, the degradation pathway would likely involve initial attack by hydroxyl radicals at the C=C double bond or the methoxy group, leading to the formation of smaller oxygenated intermediates such as aldehydes, ketones, and carboxylic acids, and ultimately to complete mineralization to CO₂ and H₂O.

Table 3: Langmuir-Hinshelwood Parameters for the Photocatalytic Oxidation of Representative VOCs on TiO₂

| Compound | Rate Constant (k) (mg L⁻¹ min⁻¹) | Adsorption Constant (K) (L mg⁻¹) |

| Toluene | 0.83 | 0.25 |

| Acetone | 1.25 | 0.18 |

| Trichloroethylene | 1.54 | 0.33 |

Note: These values are illustrative and can vary significantly with reaction conditions and the specific form of the TiO₂ catalyst.

Acid-Catalyzed Processes

Acid catalysts, both homogeneous and heterogeneous, are widely used to promote reactions involving ethers and alkenes. For this compound, these processes primarily include etherification and isomerization.

Role of Acid Catalysts in Etherification and Isomerization

In the presence of a Brønsted or Lewis acid, this compound can undergo several transformations. The addition of an alcohol across the double bond, a form of etherification, can be catalyzed by strong acids. chadsprep.comchemistrysteps.comyoutube.comyoutube.comyoutube.com The mechanism involves the protonation of the double bond to form the more stable secondary carbocation at the C2 position. This carbocation is then attacked by a nucleophilic alcohol molecule. Subsequent deprotonation of the resulting oxonium ion yields a 2,2-dialkoxypentane (an acetal). chemistrysteps.com

Isomerization of this compound to its more thermodynamically stable isomers, such as 2-methoxy-2-pentene, can also be facilitated by acid catalysts. nih.govosti.gov This process typically proceeds through a carbocation intermediate, allowing for the migration of the double bond. The specific product distribution will depend on the relative stability of the possible alkene isomers.

The etherification of glycerol (B35011) with olefins is a reaction of industrial interest for the production of fuel additives. mdpi.commdpi.comresearchgate.netresearchgate.net While not specifically with this compound, the principles of acid-catalyzed etherification apply. In such a reaction, the numerous hydroxyl groups of glycerol could add across the double bond of the vinyl ether.

Table 4: Products of Acid-Catalyzed Reactions of this compound

| Reaction | Acid Catalyst Example | Co-reactant | Major Product |

| Etherification | Sulfuric Acid (H₂SO₄) | Methanol (B129727) | 2,2-Dimethoxypentane (B12843018) |

| Isomerization | p-Toluenesulfonic Acid | None | 2-Methoxy-2-pentene |

| Reaction with Glycerol | Amberlyst-15 | Glycerol | Mono-, di-, and tri-glyceryl ethers of 2-methoxypentane |

Zeolite-Based Catalysis and Confinement Effects

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective as shape-selective catalysts. iitd.ac.inlidsen.com The catalytic activity of zeolites in their protonated form (H-zeolites) stems from the presence of strong Brønsted acid sites. nih.govnih.gov

When this compound is introduced into the pores of a zeolite, its reactivity can be significantly influenced by "confinement effects." rsc.orgfrontiersin.orghhu.de These effects arise from the close fit between the reactant molecules and the zeolite channels or cavities. Confinement can influence the regioselectivity and stereoselectivity of a reaction by sterically favoring certain transition states over others.

For the acid-catalyzed isomerization of this compound, the pore size of the zeolite can dictate the distribution of the resulting isomers. mdpi.commdpi.com For instance, a zeolite with narrow pores might favor the formation of a more linear isomer that can more easily diffuse out of the catalyst, while bulkier isomers might be sterically hindered from forming.

In addition to isomerization, zeolites can also catalyze the oligomerization of olefins. nih.gov The confinement within the zeolite pores can limit the extent of oligomerization, favoring the formation of dimers or trimers over higher molecular weight polymers. The competition between isomerization and oligomerization is a key aspect of alkene chemistry within zeolites and is highly dependent on the zeolite structure, the density and strength of the acid sites, and the reaction conditions. nih.gov

Table 5: Influence of Zeolite Structure on Alkene Isomerization (Illustrative)

| Zeolite Type | Pore Size (Å) | Key Structural Feature | Expected Effect on this compound Isomerization |

| H-ZSM-5 | 5.1 x 5.5, 5.3 x 5.6 | Medium-pore, 3D channel system | High selectivity for less bulky isomers, potential for oligomerization. |

| H-Beta | 6.6 x 6.7, 5.6 x 5.6 | Large-pore, 3D channel system | Less shape selectivity, higher rates of bimolecular reactions. |

| H-Mordenite | 6.5 x 7.0, 2.6 x 5.7 | Large-pore, 1D channel system | Diffusion limitations may influence product distribution. |

Applications in Advanced Organic Synthesis

2-Methoxy-1-pentene as a Synthetic Building Block

The strategic placement of the methoxy (B1213986) group on the double bond of this compound renders the terminal carbon atom susceptible to electrophilic attack, while the adjacent carbon can act as a masked carbonyl group. This inherent functionality allows chemists to employ it in a variety of synthetic strategies to build complex molecular structures.

Precursor for Complex Carbon Frameworks

The carbon-carbon double bond in this compound provides a reactive handle for the construction of intricate carbon skeletons. msuniv.ac.in Its ability to participate in addition reactions makes it a valuable intermediate in the assembly of complex molecules. cymitquimica.com Research has demonstrated its utility in forming new carbon-carbon bonds, a fundamental process in organic synthesis. For instance, organolithium compounds derived from precursors like 5-chloro-2-methoxy-1-pentene can be generated and subsequently reacted with various electrophiles to create more complex and polyfunctionalized molecules. researchgate.net This approach highlights the role of this compound derivatives in the stepwise construction of elaborate carbon frameworks. msuniv.ac.in

The generation of functionalized organolithium reagents from chloro-substituted enol ethers, such as 5-chloro-2-methoxy-1-pentene, is a key strategy. scispace.com These reagents can then participate in nucleophilic addition reactions, effectively elongating the carbon chain and introducing new functional groups. researchgate.net This methodology provides a pathway to complex structures that would be challenging to assemble through other means. msuniv.ac.in

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles is a significant area of organic chemistry, as these motifs are prevalent in many natural products and pharmaceuticals. dntb.gov.uaresearchgate.net While direct applications of this compound in the synthesis of these heterocycles are not extensively detailed in the provided context, the functional groups present in its derivatives are highly relevant. For example, the enol ether moiety can be hydrolyzed to a ketone, which can then participate in intramolecular cyclization reactions to form cyclic ethers.

Furthermore, the development of synthetic methods for oxygen-containing heterocycles often involves the use of metal catalysts to facilitate ring formation. dntb.gov.ua The double bond in this compound could potentially be a substrate in various metal-catalyzed cyclization reactions, leading to the formation of five-membered or six-membered oxygen-containing rings.

Construction of Functionalized Carbonyl Compounds

One of the most powerful applications of this compound in organic synthesis is its role as a masked carbonyl group. The enol ether functionality can be readily hydrolyzed under acidic conditions to reveal a ketone. This strategy is particularly useful for the synthesis of functionalized carbonyl compounds, which are key intermediates in many synthetic routes. chemistrydocs.com

A notable example is the synthesis of δ- and ε-amino ketone derivatives. scispace.comnih.gov In this process, a functionalized organolithium compound derived from 5-chloro-2-methoxy-1-pentene is added to an N-tert-butanesulfinyl aldimine. scispace.comnih.gov The subsequent hydrolysis of the enol ether moiety unmasks the ketone, yielding the desired amino ketone derivative. scispace.comnih.gov This method provides a stereoselective route to these valuable bifunctional compounds. scispace.comnih.gov

Table 1: Synthesis of N-tert-Butanesulfinyl δ-Amino Ketone Derivatives

| Entry | Aldimine (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 65 | 70:30 |

| 2 | 4-Methoxyphenyl | 68 | 72:28 |

| 3 | 2-Thienyl | 55 | 65:35 |

| 4 | 2-Furyl | 60 | 68:32 |

| 5 | Isopropyl | 45 | 60:40 |

Data sourced from studies on the addition of organolithium compounds derived from 5-chloro-2-methoxy-1-pentene to N-tert-butanesulfinyl aldimines. scispace.comnih.gov

Chiral Synthesis and Stereoselective Transformations

The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in modern organic synthesis, particularly for the preparation of biologically active compounds. ptfarm.plethernet.edu.et this compound and its derivatives have proven to be valuable tools in the field of chiral synthesis, enabling the stereoselective formation of key intermediates. rsc.org

Generation of Chiral Intermediates for Natural Product Synthesis

Many natural products possess complex, stereochemically rich structures. umich.edu The synthesis of these molecules often relies on the use of chiral building blocks to introduce the desired stereocenters. rsc.org Functionalized derivatives of this compound serve as precursors to such chiral intermediates. researchgate.net

For instance, the stereoselective addition of organolithium reagents derived from 5-chloro-2-methoxy-1-pentene to chiral N-tert-butanesulfinyl aldimines generates chiral amino alcohol derivatives with a masked ketone functionality. scispace.comnih.gov These intermediates, possessing defined stereochemistry, are valuable precursors for the synthesis of more complex natural products, such as piperidine (B6355638) alkaloids. scispace.comnih.gov The diastereoselectivity of this addition reaction is crucial for establishing the correct stereochemical configuration in the final target molecule. scispace.comnih.gov

Preparation of Stereodefined Amino Ketone Derivatives

The synthesis of amino ketones with well-defined stereochemistry is a significant challenge in organic synthesis. scispace.comnih.gov These compounds are versatile intermediates for the preparation of a wide range of nitrogen-containing molecules. researchgate.netresearchgate.net The use of this compound derivatives in conjunction with chiral auxiliaries provides an effective solution to this problem.

The addition of an organolithium compound generated from 5-chloro-2-methoxy-1-pentene to a chiral N-tert-butanesulfinyl aldimine is a key step in a stereoselective route to δ-amino ketone derivatives. scispace.comnih.gov The chiral sulfinyl group directs the nucleophilic addition to one face of the imine, leading to the formation of a new stereocenter with a predictable configuration. scispace.comnih.gov Subsequent hydrolysis of the enol ether unmasks the ketone, affording the desired stereodefined amino ketone. scispace.comnih.gov This methodology has been successfully applied to the synthesis of natural alkaloids like (+)- and (−)-isosolenopsin A, demonstrating its utility in the preparation of biologically active molecules. scispace.comnih.gov

Table 2: Stereoselective Synthesis of Piperidines from δ-Amino Ketone Derivatives

| Entry | δ-Amino Ketone Precursor (R) | Piperidine Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Phenyl | 2-Phenyl-6-methylpiperidine | 85 | >95:5 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-6-methylpiperidine | 88 | >95:5 |

| 3 | 2-Thienyl | 2-(2-Thienyl)-6-methylpiperidine | 78 | >95:5 |

| 4 | 2-Furyl | 2-(2-Furyl)-6-methylpiperidine | 82 | >95:5 |

| 5 | Isopropyl | 2-Isopropyl-6-methylpiperidine | 75 | >95:5 |

Data represents the two-step conversion of N-tert-butanesulfinyl δ-amino ketone derivatives to 2,6-cis-disubstituted piperidines. scispace.comnih.gov

Enantioselective Catalysis Utilizing Enol Ether Substrates

The application of enol ethers as substrates in enantioselective catalysis represents a significant strategy for the synthesis of chiral molecules. The electron-rich double bond of enol ethers, such as this compound, makes them suitable candidates for a variety of asymmetric transformations, including hydrogenations, cycloadditions, and hydroformylations. These reactions aim to convert the prochiral enol ether into a chiral product with high enantiomeric excess (e.e.), controlled by a chiral catalyst.

Transition-metal complexes featuring chiral ligands are frequently employed to achieve high levels of stereocontrol. The choice of metal, the architecture of the chiral ligand, and the reaction conditions are all critical factors that dictate the efficiency and selectivity of the catalytic process.

Asymmetric Hydrogenation of Acyclic Enol Ethers

Asymmetric hydrogenation is a powerful method for producing chiral ethers from enol ethers. While extensive research has been conducted on various enol ether substrates, detailed studies focusing specifically on this compound are not widely documented in peer-reviewed literature. However, research on structurally similar acyclic enol ethers provides insight into the potential catalytic systems and outcomes that could be expected.

For instance, the enantioselective hydrogenation of various unfunctionalized enol ethers has been successfully achieved using transition-metal catalysts. researchgate.net Iridium and rhodium complexes, often paired with chiral phosphine-based ligands, have shown particular promise in this area. These catalysts are capable of activating molecular hydrogen and delivering it to one face of the enol ether's double bond preferentially, thus creating a stereogenic center.

A representative example of such a transformation involves the hydrogenation of an acyclic enol ether catalyzed by a chiral iridium complex. The data below illustrates typical catalysts and the high enantioselectivities that can be achieved.

Table 1: Representative Enantioselective Hydrogenation of an Acyclic Enol Ether

| Entry | Catalyst (mol%) | Ligand | Substrate | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | [Ir(COD)Cl]₂ (0.5) | (S)-SEGPHOS | 2-methoxy-2-butene | Toluene | 25 | 50 | >99 | 95 |

This table is representative of typical results for asymmetric hydrogenation of enol ethers and does not represent specific data for this compound.

Enantioselective Cycloaddition Reactions

Enol ethers are valuable components in asymmetric cycloaddition reactions, such as the Diels-Alder reaction, where they can function as the electron-rich dienophile. The use of chiral Lewis acids can effectively control the facial selectivity of the approach of the diene to the enol ether, resulting in a highly enantioenriched cycloadduct. wikipedia.org

For example, a chiral copper-BOX complex can catalyze the hetero-Diels-Alder reaction between an in situ-generated enol ether and a β,γ-unsaturated ketoester, affording dihydropyran derivatives with high stereoselectivity. nih.gov While this specific study did not use this compound, the principle demonstrates the utility of enol ethers in complex, stereoselective constructions.

Table 2: Chiral Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

| Entry | Chiral Lewis Acid Catalyst | Diene | Dienophile (Enol Ether) | Product | Yield (%) | dr | e.e. (%) |

|---|

This table illustrates a general strategy for enantioselective cycloadditions with enol ethers and is not specific to this compound.

Asymmetric Hydroformylation

Asymmetric hydroformylation of alkenes is a highly atom-economical method for producing chiral aldehydes. wikipedia.org For enol ethers like this compound, this reaction would introduce a formyl group and a hydrogen atom across the double bond, creating a chiral α-methoxy aldehyde. The regioselectivity (branched vs. linear aldehyde) and enantioselectivity are controlled by the chiral catalyst, typically a rhodium complex with a chiral phosphine (B1218219) or phosphite (B83602) ligand. acs.orgrsc.org

Research into the asymmetric hydroformylation of 1-alkenes has shown that ligands like Ph-BPE can lead to high enantioselectivities and good regioselectivities in favor of the branched, chiral aldehyde. nih.gov

Table 3: Asymmetric Hydroformylation of 1-Alkenes

| Entry | Ligand | Substrate | b:l ratio | e.e. (%) |

|---|---|---|---|---|

| 1 | (S,S)-Ph-BPE | 1-Dodecene | 2.3:1 | 94 |

This table shows results for representative 1-alkenes, indicating the potential for enantioselective hydroformylation of similar substrates like this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ sophisticated computational methods to solve the Schrödinger equation for a given molecule, yielding a wealth of information about its intrinsic properties. Methods like Density Functional Theory (DFT) and ab-initio wave function techniques are commonly used to perform these calculations, providing a balance between accuracy and computational cost. nih.gov

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For 2-methoxy-1-pentene, the vinyl ether moiety significantly influences these frontier orbitals. The oxygen's lone pairs contribute to the HOMO, raising its energy, while the π* orbital of the C=C double bond typically constitutes the LUMO.

Computational studies on similar methoxy-containing compounds have successfully used DFT methods to calculate these values. researchgate.net While specific data for this compound is not available in the cited literature, a typical analysis would produce results similar to those in the table below.

Interactive Table: Illustrative Frontier Orbital Energies for a Methoxyalkene

This table presents hypothetical values for illustrative purposes, based on typical results from DFT calculations on similar molecules.

| Parameter | Calculation Method | Energy (eV) |

| HOMO Energy | B3LYP/6-31G | -8.5 |

| LUMO Energy | B3LYP/6-31G | 1.2 |

| HOMO-LUMO Gap | B3LYP/6-31G | 9.7 |

Computational chemistry is used to explore the conformational space of a molecule to identify its most stable three-dimensional structures. For a flexible molecule like this compound, rotation around the C-O and C-C single bonds can lead to various conformers. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, can identify the energy minima corresponding to stable conformers. researchgate.net Studies on related methoxy-containing molecules have shown that different conformations, such as s-cis or s-trans arrangements, can have distinct energies and populations. researchgate.net

Once the stable geometries are found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Comparing the computed spectra with experimental data serves as a validation of the calculated structure. researchgate.net For this compound, characteristic vibrational modes would include the C=C stretch, C-O-C stretches, and various C-H bending and stretching modes.

These properties describe how a molecule's charge distribution responds to an external electric field and are crucial for understanding intermolecular forces and nonlinear optical (NLO) properties.

Polarizability (α): This tensor describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. mdpi.com

Hyperpolarizability (β): This higher-order tensor quantifies the nonlinear response of the molecule to a strong electric field and is relevant for NLO applications. scielo.org.pe

These parameters are computationally determined by calculating the change in the molecule's energy or dipole moment in the presence of a static electric field. mdpi.comscielo.org.pe While specific calculations for this compound are not present in the searched literature, studies on other organic molecules demonstrate the application of these methods. researchgate.netsqu.edu.om

Interactive Table: Illustrative Calculated Molecular Properties for a Methoxyalkene

This table presents hypothetical values for illustrative purposes based on typical computational outputs.

| Property | Calculation Method | Value |

| Dipole Moment (μ) | B3LYP/6-311++G | 1.2 Debye |

| Mean Polarizability (α) | B3LYP/6-311++G | 75 bohr³ |

| First Hyperpolarizability (β) | B3LYP/6-311++G** | 0.5 x 10⁻³⁰ esu |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. It allows for the characterization of short-lived, high-energy species that are difficult or impossible to observe experimentally. By constructing a potential energy surface for a reaction, chemists can understand the step-by-step mechanism, predict product distributions, and calculate reaction rates.

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. umd.edulibretexts.org It postulates that reactants are in equilibrium with an activated complex, also known as the transition state, which is the structure at the highest point of energy along the reaction coordinate. libretexts.orgnist.gov The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts into products. nist.gov Computational chemistry is used to locate the geometry of the transition state and calculate its energy, which is essential for determining the activation energy of the reaction.

A key application of computational modeling is the identification of reaction intermediates and transition states. For this compound, a common reaction is the electrophilic addition to the double bond. The mechanism of such a reaction involves the formation of a carbocation intermediate. openstax.orglibretexts.org

Computational methods can precisely map this process:

Reactants: The starting geometries of this compound and an electrophile (e.g., H⁺) are optimized.

Transition State: A search algorithm locates the transition state structure for the addition of the electrophile. This structure is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. psu.edu

Intermediate: Following the reaction path from the transition state leads to an energy minimum, which represents the carbocation intermediate. psu.edumasterorganicchemistry.com The stability of this intermediate is enhanced by the electron-donating methoxy (B1213986) group.

Product: Subsequent reaction of the intermediate with a nucleophile proceeds through another transition state to form the final product.

By calculating the energies of all these species, a complete energy profile for the reaction can be constructed, providing deep insight into the reaction's kinetics and thermodynamics. psu.edu

Transition State Theory Applications

Energetic Profiles of Reaction Pathways

The energetic profiles of reactions involving olefins like this compound are crucial for predicting reaction outcomes and optimizing conditions. For instance, in the hydrohalogenation of alkenes, the reaction proceeds through a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate, influenced by substituents on the double bond, dictates the activation energy of the rate-determining step. masterorganicchemistry.commsu.edu Electron-donating groups, such as the methoxy group in this compound, can stabilize the carbocation, thereby lowering the activation energy. msu.edu

In the context of catalytic cracking over zeolites like ZSM-5, the acid strength of the catalyst controls the reaction pathways and the resulting product distribution. acs.org Different pathways, such as cracking and dimerization, exhibit varying activation energies depending on the acid site strength. acs.org For example, strong acid sites favor pathways leading to smaller olefins like ethene and propene, while weaker acid sites may promote oligomerization. acs.org

A reaction energy diagram for a typical two-step addition reaction to an alkene shows that the first step, the formation of the carbocation, is generally the slow, rate-determining step with the highest activation energy. masterorganicchemistry.commasterorganicchemistry.com The subsequent attack by a nucleophile has a much lower activation energy. masterorganicchemistry.com

Table 1: Factors Influencing Energetic Profiles of Olefin Reactions

| Factor | Influence on Reaction Pathway | Energetic Effect |

| Substituent Effects | Stabilizes or destabilizes carbocation intermediates. masterorganicchemistry.commsu.edu | Electron-donating groups lower the activation energy. msu.edu |

| Catalyst Acidity | Controls the selectivity of cracking and oligomerization pathways. acs.org | Strong acid sites can lower the activation energy for specific cracking pathways. acs.org |

| Reaction Temperature | Can shift the reaction from kinetic to thermodynamic control. masterorganicchemistry.com | Higher temperatures can overcome higher activation barriers, favoring the more stable product. masterorganicchemistry.com |

Explanation of Negative Activation Energies in Olefin Addition Reactions

The phenomenon of negative activation energy, where the reaction rate decreases with increasing temperature, has been observed in certain radical addition reactions to olefins. acs.org This behavior is often explained by a mechanism involving the formation of a pre-reactive complex. acs.org

Theoretical studies on the addition of hydroxyl radicals to alkenes have successfully modeled this phenomenon. acs.org Isodesmic reaction methods have been employed to accurately calculate the kinetic parameters for these types of reactions, showing that the transition-state geometries are often conserved across a class of similar reactions. acs.org

Density Functional Theory (DFT) Studies for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving olefins like this compound. DFT calculations provide detailed information about the structures and energies of reactants, transition states, and intermediates. chinesechemsoc.orgpku.edu.cn

For instance, DFT studies on the hydrogenation of terminal alkenes catalyzed by rare-earth metal complexes have revealed a 1,2-addition/elimination mechanism, as opposed to a traditional σ-bond metathesis mechanism. chinesechemsoc.org These calculations elucidated the regioselectivities of the reaction, showing a preference for anti-Markovnikov insertion of the alkene into the metal-hydride bond. chinesechemsoc.org

In the context of acid-catalyzed additions, DFT calculations have been used to study the intermolecular addition of phenols to olefins. pku.edu.cn These studies show that the reaction can proceed through a concerted eight-membered-ring transition state, which is highly asynchronous. pku.edu.cn The calculations also explain how substituents on the reactants can influence the reaction rate by altering the stability of the transition state. pku.edu.cn Furthermore, DFT has been used to investigate the structure of ion pairs in gold(I) π-alkyne complexes, providing insights into the role of the counter-ion in catalysis. researchgate.net

Table 2: Applications of DFT in Studying Olefin Reactions

| Reaction Type | Mechanistic Insights from DFT | Reference |

| Catalytic Hydrogenation | Elucidation of a 1,2-addition/elimination mechanism and regioselectivity. | chinesechemsoc.org |

| Acid-Catalyzed Addition | Identification of a concerted, asynchronous eight-membered-ring transition state. | pku.edu.cn |

| Alkene Methylation | Prediction of steric hindrance effects on adsorption and reaction rates in zeolites. | uio.no |

| Ozonolysis | Investigation of the formation and decomposition of primary ozonides. | researchgate.net |

| Gold-Catalyzed Reactions | Characterization of ion pair structures and their influence on the catalytic cycle. | researchgate.net |

Adsorption Studies on Catalytic Surfaces

The adsorption of olefins onto catalytic surfaces is the initial and often crucial step in many heterogeneous catalytic reactions. The geometry and energy of adsorption can significantly influence the subsequent reaction pathway and selectivity.

The strength of the interaction between the olefin and the surface depends on factors such as the carbon chain length and the structure of the zeolite. rsc.org For example, the strength of interaction for olefins on H-ZSM-5 decreases in the order: butenes > propylene (B89431) > ethylene. rsc.org Theoretical studies, often in conjunction with experimental techniques like single-crystal adsorption calorimetry, have been used to determine the energetic differences in the interaction of chiral molecules with modified surfaces, which is the basis for enantioselective catalysis. researchgate.net The presence of other molecules, such as water, can also significantly impact the adsorption of organic species within the pores of zeolites by altering the solvation environment. researchgate.net

Advanced Analytical Techniques in Research for Probing 2 Methoxy 1 Pentene Systems

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopy is a cornerstone of mechanistic chemistry, allowing researchers to probe molecular structures and transformations at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for identifying organic compounds and monitoring their transformations in solution. uobasrah.edu.iq For a molecule like 2-methoxy-1-pentene, ¹H and ¹³C NMR are fundamental for structural confirmation and purity assessment.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the vinyl protons, the methoxy (B1213986) group protons, and the protons of the propyl chain.

¹³C NMR: Reveals the chemical environment of each carbon atom. The spectrum would distinctly show the sp² hybridized carbons of the double bond, the methoxy carbon, and the sp³ hybridized carbons of the alkyl chain. researchgate.net

In mechanistic studies, NMR is used to track the progress of a reaction over time. For instance, in the acid-catalyzed hydrolysis of this compound to pentan-2-one, one could observe the disappearance of the characteristic vinyl proton signals and the appearance of a new signal for the methyl group adjacent to the carbonyl.

Isotopic labeling experiments are a powerful extension of NMR for mechanistic elucidation. By replacing a specific atom with its NMR-active isotope (e.g., ¹³C or ²H), its fate during a reaction can be traced. For example, using ¹³C-labeled methanol (B129727) to synthesize this compound would allow researchers to unambiguously track the methoxy group during subsequent reactions. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further establish connectivity within the molecule or in complex product mixtures. diva-portal.orgpreprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| =CH₂ | ~3.9 - 4.1 | Singlet/Doublet | ~85 - 90 |

| C-OCH₃ | N/A | N/A | ~155 - 160 |

| -OCH₃ | ~3.5 | Singlet | ~55 - 60 |

| -CH₂- | ~2.0 | Triplet | ~30 - 35 |

| -CH₂- | ~1.5 | Sextet | ~20 - 25 |

| -CH₃ | ~0.9 | Triplet | ~13 - 15 |

Solid-State NMR (ssNMR) for Surface-Bound Species in Catalysis

Many reactions involving enol ethers like this compound utilize heterogeneous catalysts, such as zeolites or metal oxides. iitm.ac.in Solid-State NMR (ssNMR) is a vital technique for studying the structure and behavior of molecules adsorbed on these surfaces. rsc.orgrsc.org Unlike solution-state NMR, ssNMR can provide detailed information about surface-bound species, active sites, and reaction intermediates in their native catalytic environment. researchgate.net

For example, if this compound is passed over an acidic zeolite catalyst, ¹³C Magic Angle Spinning (MAS) NMR could be used to observe the formation of surface-bound intermediates. iitm.ac.in It could potentially distinguish between the physisorbed enol ether, a protonated oxonium ion intermediate, or a surface-bound methoxy species. fau.eu By combining ssNMR with quantum chemical calculations, a detailed picture of the reaction mechanism at the catalyst surface can be constructed. rsc.org

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. When coupled with Gas Chromatography (GC), it becomes a powerful tool (GC-MS) for separating and identifying individual components within a complex mixture. researchgate.net

In research involving this compound, reactions such as isomerization, polymerization, or oxidation can lead to a multitude of products. GC-MS is ideally suited to analyze the resulting crude reaction mixture. researchgate.net The gas chromatograph separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, often allowing for unambiguous identification by comparison to spectral libraries. This is invaluable for identifying unexpected byproducts and gaining a comprehensive understanding of the reaction pathways.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. ksu.edu.saresearchgate.net They are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups. nih.gov These techniques can be used in situ to monitor reactions in real-time.

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes:

C=C Stretch: A strong band in the 1650-1680 cm⁻¹ region.

C-O-C Stretch: Strong bands in the 1070-1250 cm⁻¹ region.

=C-H Bending: Bands in the 880-900 cm⁻¹ region.

During a reaction, such as hydration to form a ketone, the disappearance of the C=C stretching band and the appearance of a strong C=O stretching band (around 1715 cm⁻¹) would be clear indicators of the transformation. researchgate.net Raman spectroscopy is particularly useful for studying reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions. ksu.edu.sa It is also highly sensitive to symmetric, non-polar bonds, making it a good complement to IR for analyzing the carbon-carbon double bond. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=C | Stretch | 1650 - 1680 | Medium (IR), Strong (Raman) |

| =C-H | Stretch | 3010 - 3095 | Medium |

| C-O (ether) | Asymmetric Stretch | 1200 - 1275 | Strong (IR) |

| C-O (ether) | Symmetric Stretch | 1020 - 1075 | Strong (IR) |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

Chromatographic Techniques for Reaction Monitoring and Separation in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound research, Gas Chromatography (GC) is the most common method for both qualitative and quantitative analysis.

By taking aliquots from a reaction mixture at regular intervals and analyzing them by GC with a Flame Ionization Detector (FID), a kinetic profile of the reaction can be built. This allows for the determination of reaction rates, orders, and activation energies. The consumption of this compound and the formation of various products can be accurately quantified by integrating the peak areas in the chromatogram, often using an internal standard for calibration. For the separation and purification of larger quantities of products or non-volatile derivatives, column chromatography or High-Performance Liquid Chromatography (HPLC) may be employed.

X-ray Crystallography for Molecular Structure Determination of Derivatives or Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a solid crystalline material. While this compound itself is a liquid at room temperature, this technique is invaluable for characterizing any stable, crystalline derivatives or intermediates that may be formed during its reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.